molecular formula C13H18N2O4 B6599214 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid CAS No. 1694331-07-1

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid

Cat. No.: B6599214
CAS No.: 1694331-07-1
M. Wt: 266.29 g/mol
InChI Key: RCKZIMNNDDJESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid typically involves the protection of 4-(aminomethyl)benzoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules without interference from reactive amine groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries .

Properties

IUPAC Name

4-[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-14-8-9-4-6-10(7-5-9)11(16)17/h4-7,14H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZIMNNDDJESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.